molecular formula C9H10BrN3 B13633775 6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine

6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B13633775
M. Wt: 240.10 g/mol
InChI Key: DDWDUCBKEMTUJG-UHFFFAOYSA-N
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Description

6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure with a bromine atom at the 6-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 5-bromo-2-aminopyridine and 2-bromo-1-(1-methylethyl)ethanone in the presence of a base such as sodium bicarbonate or potassium carbonate in a polar solvent like methanol or ethanol under reflux conditions . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Boronic acids and palladium catalysts are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[4,3-b]pyridine core structure play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-pyrazolo[4,3-c]pyridine
  • 7-Bromo-1H-pyrazolo[4,3-c]pyridine
  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine

Uniqueness

6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine is unique due to the presence of the isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-2-propan-2-ylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-5-9-8(12-13)3-7(10)4-11-9/h3-6H,1-2H3

InChI Key

DDWDUCBKEMTUJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=N1)C=C(C=N2)Br

Origin of Product

United States

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